1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a benzimidazole moiety, and a piperidine ring linked to a carboxamide group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through cyclization reactions.
Introduction of Dimethyl Groups: Methylation reactions are employed to introduce dimethyl groups at positions 4 and 6 of the pyrimidine ring.
Synthesis of Benzimidazole Moiety: The benzimidazole ring is formed through condensation reactions involving o-phenylenediamine and suitable aldehydes or ketones.
Coupling Reactions: The benzimidazole moiety is then coupled with the pyrimidine ring using linkers such as ethyl groups.
Formation of Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Carboxamide Formation: Finally, the carboxamide group is introduced through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and catalytic processes may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Condensation: The compound can participate in condensation reactions to form larger molecules or cyclic structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Condensation: Aldehydes, ketones, and other carbonyl compounds under dehydrating conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular receptors or signaling pathways to exert its therapeutic effects in medical applications.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols: These compounds share the pyrimidine core and exhibit antimicrobial activity.
Substituted Imidazoles: Imidazole derivatives are structurally similar and have diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]piperidine-4-carboxamide is unique due to its combination of pyrimidine, benzimidazole, and piperidine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research.
Properties
Molecular Formula |
C22H28N6O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N6O/c1-15-14-16(2)25-22(24-15)28-12-9-17(10-13-28)21(29)23-11-8-20-26-18-6-4-5-7-19(18)27(20)3/h4-7,14,17H,8-13H2,1-3H3,(H,23,29) |
InChI Key |
JWSQOWQMWAPMIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCC3=NC4=CC=CC=C4N3C)C |
Origin of Product |
United States |
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